6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine” is a synthetic derivative of fluoroquinolones . Fluoroquinolones are a class of important synthetic antimicrobial agents broadly and effectively used in clinic for infectious diseases . They possess excellent activities against Gram-negative and relatively moderate against Gram-positive bacteria .
Synthesis Analysis
The synthesis of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described in the literature . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .Scientific Research Applications
Antibacterial Activity
Quinazolinones and their derivatives have been known to possess potent antibacterial properties . In particular, a series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized and evaluated for antibacterial activity . Although the compounds were inactive against the tested bacterial strains, they showed moderate activity against DNA-PK .
Antimicrobial Evaluation
Fluoroquinolones are a class of important synthetic antimicrobial agents used broadly and effectively in clinics for infectious diseases . A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environments were described . Some derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 µg/mL, which is 16-fold more potent than ciprofloxacin .
Anticancer Activity
Quinazolinones and their derivatives have also been investigated for their anticancer properties . For instance, a new N-substituted 2-arylquinazolinones bearing transstilbene moiety showed a good profile (IC50 < 5 μM) against human ductal breast epithelial tumor (T-47D) and human breast adenocarcinoma (MCF-7 and MDA-MB-231), showing two-fold potency more than etoposide standard drug .
DNA-PK Inhibition
DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks. Compounds that can inhibit DNA-PK have potential applications in cancer therapy . The aforementioned 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones showed moderate activity against DNA-PK .
properties
IUPAC Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-24(2)16-5-6-17(23-22-16)25-7-9-26(10-8-25)18-14-4-3-13(19)11-15(14)20-12-21-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDRRVFBRXCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.